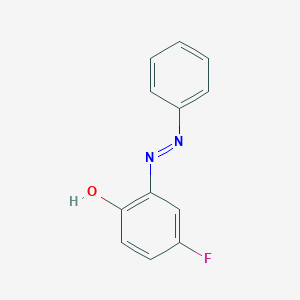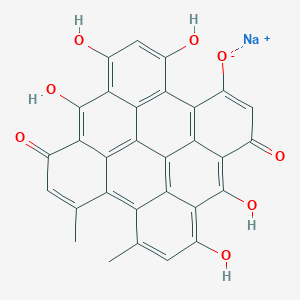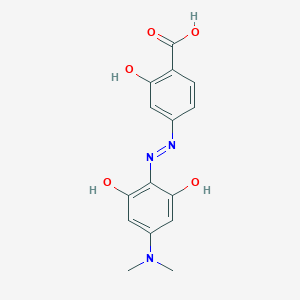![molecular formula C8H6FN3O B6299628 6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 2089325-37-9](/img/structure/B6299628.png)
6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one, also known as 6-Fluoro-2-MPP, is a synthetic pyridine-pyrimidine compound that has recently been studied for its potential applications in scientific research. 6-Fluoro-2-MPP has a unique structure that allows it to interact with various biological molecules and systems, making it a very useful tool for researchers.
Applications De Recherche Scientifique
Chemistry and Synthesis Innovations
Research in fluorinated pyrimidines, including compounds similar to 6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one, has advanced significantly, particularly in the context of personalized medicine for cancer treatment. The development of fluorinated pyrimidines (FPs) like 5-Fluorouracil (5-FU) demonstrates the ongoing efforts to enhance the synthesis of these compounds, including methods for incorporating radioactive and stable isotopes for studying metabolism and biodistribution. This research underscores the importance of FPs in perturbing nucleic acid structure and dynamics, revealing new roles for RNA modifying enzymes inhibited by 5-FU substitution, which could potentially apply to similar fluorinated pyrimidines (Gmeiner, 2020).
Catalytic Applications in Medicinal Chemistry
The pyranopyrimidine core, related to the chemical structure of interest, plays a critical role as a key precursor in medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Innovations in synthetic pathways for developing pyranopyrimidine scaffolds through one-pot multicomponent reactions highlight the compound's versatility. These developments, facilitated by various hybrid catalysts, underline the wide range of applicability and the challenges in synthesizing structurally complex derivatives, which may also relate to advancements in the synthesis of compounds like this compound (Parmar et al., 2023).
Mechanistic Insights into Anti-inflammatory Activity
Research developments in pyrimidines, including those structurally related to this compound, demonstrate significant anti-inflammatory effects. These effects are attributed to the inhibition of crucial inflammatory mediators, showcasing the potential of pyrimidine derivatives in developing new anti-inflammatory agents. This area of study reveals the compound's potential applications in targeting various biological pathways to mitigate inflammation (Rashid et al., 2021).
Environmental Monitoring and Toxicity Assessment
While the primary focus is on excluding drug-related information, it's pertinent to note the broader environmental and toxicity considerations associated with fluorinated compounds, including potential analogs of this compound. Studies have examined the persistence, bioaccumulation, and toxic properties of per- and polyfluoroalkyl substances (PFAS), with an emphasis on identifying and monitoring novel fluorinated alternatives due to environmental health concerns. These insights could inform future research on the environmental impact and safety of similar fluorinated pyrimidines (Munoz et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of 6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one are kinases . Kinases are a prevalent class of targets within drug discovery, and their deregulation has been associated with a wide range of diseases .
Mode of Action
The compound interacts with its kinase targets by addressing key pharmacophoric elements of the kinase ATP pocket . This interaction leads to the inhibition of kinase function, which is closely linked to tumor proliferation and survival .
Biochemical Pathways
The compound affects the biochemical pathways related to kinase function. By inhibiting kinases, it disrupts the pathways that lead to tumor proliferation and survival . The downstream effects of this disruption can include the suppression of tumor growth and the induction of apoptosis in cancer cells .
Pharmacokinetics
The compound’s synthesis involves the preparation of intermediates and their efficient derivatization , which suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The result of the compound’s action at the molecular level is the inhibition of kinase function . At the cellular level, this can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound should be kept away from heat, sparks, open flames, and hot surfaces . It should also be protected from moisture and stored in a tightly closed container . These precautions can help maintain the compound’s stability and efficacy.
Propriétés
IUPAC Name |
6-fluoro-2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c1-4-11-6-3-10-7(9)2-5(6)8(13)12-4/h2-3H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZQYBNESQFOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=C(C=C2C(=O)N1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

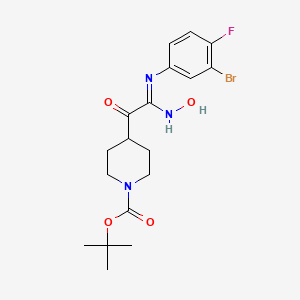
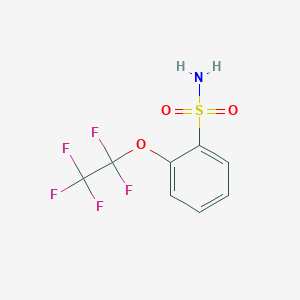

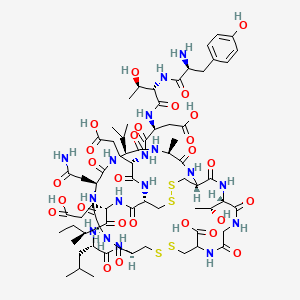
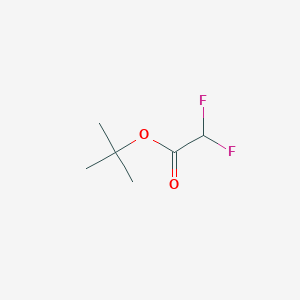
![Bis[4,4,4-trifluoro-1-(2-thienyl-1,3-butanedionato]zinc TMEDA adduct, 99%](/img/structure/B6299588.png)
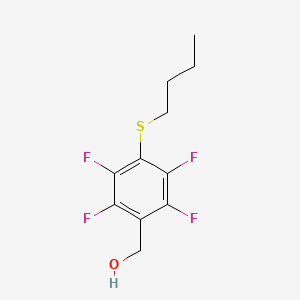
![Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B6299603.png)
